4,6-Pyrimidinediamine, 5-((2-methoxyphenyl)methyl)-2-((2-(4-((3-(trifluoromethyl)phenyl)methyl)-1-piperazinyl)ethyl)thio)-
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Overview
Description
4,6-Pyrimidinediamine, 5-((2-methoxyphenyl)methyl)-2-((2-(4-((3-(trifluoromethyl)phenyl)methyl)-1-piperazinyl)ethyl)thio)- is a complex organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Pyrimidinediamine, 5-((2-methoxyphenyl)methyl)-2-((2-(4-((3-(trifluoromethyl)phenyl)methyl)-1-piperazinyl)ethyl)thio)- typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), methanol, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. They may include various substituted pyrimidine derivatives with altered pharmacological properties.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
4,6-Pyrimidinediamine derivatives: Compounds with similar core structures but different substituents.
Piperazine derivatives: Compounds containing the piperazine ring, known for their diverse pharmacological activities.
Uniqueness
The uniqueness of 4,6-Pyrimidinediamine, 5-((2-methoxyphenyl)methyl)-2-((2-(4-((3-(trifluoromethyl)phenyl)methyl)-1-piperazinyl)ethyl)thio)- lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.
Properties
CAS No. |
190670-74-7 |
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Molecular Formula |
C26H31F3N6OS |
Molecular Weight |
532.6 g/mol |
IUPAC Name |
5-[(2-methoxyphenyl)methyl]-2-[2-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethylsulfanyl]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C26H31F3N6OS/c1-36-22-8-3-2-6-19(22)16-21-23(30)32-25(33-24(21)31)37-14-13-34-9-11-35(12-10-34)17-18-5-4-7-20(15-18)26(27,28)29/h2-8,15H,9-14,16-17H2,1H3,(H4,30,31,32,33) |
InChI Key |
LFKKHGNEPKOBPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC2=C(N=C(N=C2N)SCCN3CCN(CC3)CC4=CC(=CC=C4)C(F)(F)F)N |
Origin of Product |
United States |
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